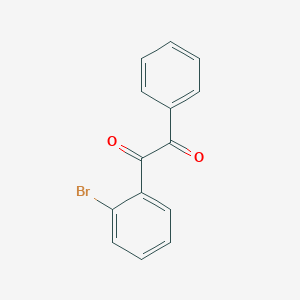
1-(2-bromophenyl)-2-phenyl-1,2-Ethanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-2-phenyl-1,2-Ethanedione can be synthesized through several methods. One common approach involves the bromination of acetophenone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine atom substituting a hydrogen atom on the phenyl ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and precise control of reaction parameters can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromophenyl)-2-phenyl-1,2-Ethanedione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carbonyl group in the compound can participate in oxidation and reduction reactions, leading to the formation of corresponding alcohols or carboxylic acids.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)-2-phenyl-1,2-Ethanedione has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromophenyl)-2-phenyl-1,2-Ethanedione involves its reactivity with nucleophiles. The bromine atom, being an electron-withdrawing group, makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophilic reagent .
Comparación Con Compuestos Similares
2-Bromoacetophenone: Similar in structure but lacks the additional phenyl group.
1-(2-Chlorophenyl)-2-phenyl-1,2-Ethanedione: Similar but with a chlorine atom instead of bromine.
1-(2-Iodophenyl)-2-phenyl-1,2-Ethanedione: Similar but with an iodine atom instead of bromine.
Uniqueness: 1-(2-Bromophenyl)-2-phenyl-1,2-Ethanedione is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. This makes it particularly useful in reactions requiring a strong electrophile and in applications where selective bromination is desired .
Propiedades
Número CAS |
36081-67-1 |
|---|---|
Fórmula molecular |
C14H9BrO2 |
Peso molecular |
289.12 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C14H9BrO2/c15-12-9-5-4-8-11(12)14(17)13(16)10-6-2-1-3-7-10/h1-9H |
Clave InChI |
NOSQWCPYBRVJGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


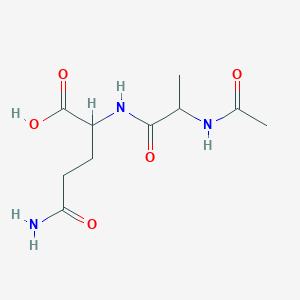
![[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B13888591.png)

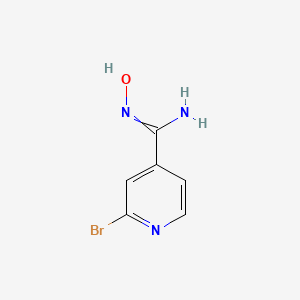
![methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B13888613.png)
![tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate](/img/structure/B13888615.png)
![tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13888632.png)


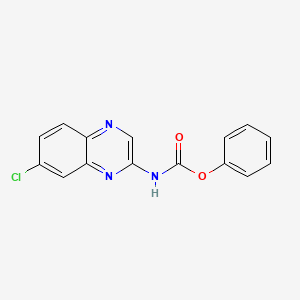
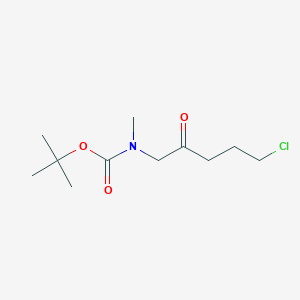
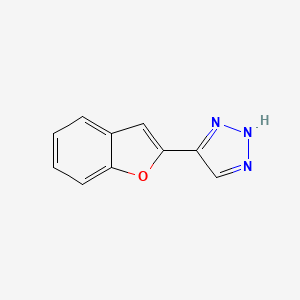
![8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888659.png)

